4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid
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Overview
Description
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group is a type of protecting group, which shields reactive sites in a molecule during chemical reactions. This compound also contains an aminoethyl group and a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the Fmoc-protected aminoethyl group with the oxane-4-carboxylic acid . The Fmoc group can be removed after the coupling reaction to reveal the free amine .Molecular Structure Analysis
The molecular structure of this compound would include a fluorene core, with a methoxy carbonyl group extending from one of the carbon atoms. Attached to this is the aminoethyl group, and the oxane-4-carboxylic acid group .Chemical Reactions Analysis
In terms of reactivity, the carboxylic acid group can participate in typical acid-base reactions, and can be converted into various derivatives such as esters, amides, and anhydrides. The Fmoc group can be removed under basic conditions to reveal a free amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of any chiral centers would all influence its properties .Scientific Research Applications
Applications in Chemical Synthesis
- Synthesis of Octahydrophenanthrene Derivatives : Ethyl (E)/(Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate was cyclized to afford 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid, used in synthesizing octahydrophenanthrene derivatives (Wilamowski et al., 1995).
- Structural Analysis : The structural conformation and internal hydrogen bonding of 9-oxo-9H-fluorene-1-carboxylic acid were studied, highlighting its planar conformation and intermolecular stacking (Coté et al., 1996).
- Fluoren-9-ones Synthesis : Describes a method to synthesize fluoren-9-ones, essential intermediates in various organic syntheses (Ramana & Potnis, 1993).
Applications in Photocatalysis and Material Science
- Photocatalysis : 1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile was used as a photocatalyst for the decarboxylative cross-coupling reaction of α-amino or α-oxy carboxylic acids with arylnitriles, enabling the synthesis of benzylic amines and ethers under mild conditions (Chen, Lu & Wang, 2019).
Applications in Synthetic Method Development
- Linker Development for Solid Phase Synthesis : The synthesis of 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid was reported. These compounds served as new linkers for solid-phase synthesis, offering higher acid stability compared to standard trityl resins. Carboxylic acids and amines were effectively immobilized and released after modifications (Bleicher, Lutz & Wuethrich, 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-15(23(21(25)26)10-12-28-13-11-23)24-22(27)29-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20H,10-14H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYOJEXPQLQPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCOCC1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid | |
CAS RN |
2137700-89-9 |
Source
|
Record name | 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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